5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one
Description
Structure
3D Structure
Properties
CAS No. |
16065-34-2 |
|---|---|
Molecular Formula |
C6H5IO3 |
Molecular Weight |
252.01 g/mol |
IUPAC Name |
5-hydroxy-2-(iodomethyl)pyran-4-one |
InChI |
InChI=1S/C6H5IO3/c7-2-4-1-5(8)6(9)3-10-4/h1,3,9H,2H2 |
InChI Key |
AZUVDYQFPSARIG-UHFFFAOYSA-N |
SMILES |
C1=C(OC=C(C1=O)O)CI |
Canonical SMILES |
C1=C(OC=C(C1=O)O)CI |
Origin of Product |
United States |
Structural Classification and Context: Pyranone Ring Systems and Kojic Acid Derivatives
5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one is categorized as a substituted γ-pyrone. Its core is the 4H-pyran-4-one ring, a six-membered heterocyclic ring containing one oxygen atom and a ketone functional group. Compounds featuring this pyran ring system are known to possess a range of pharmacological properties. mjbas.com
The parent compound, 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, is more commonly known as kojic acid. szu.czsigmaaldrich.com Discovered in 1907 by Saito in Japan, kojic acid is a fungal metabolite produced by various Aspergillus species grown on steamed rice. szu.cz Its structure was elucidated in 1924 by Yabuta. szu.cz The kojic acid molecule is a polyfunctional heterocyclic compound with several reactive sites, making it a versatile starting material for the synthesis of a wide array of derivatives. szu.czresearchgate.net
This compound is a direct derivative of kojic acid where the hydroxyl group of the 2-hydroxymethyl substituent has been replaced by an iodine atom. This substitution significantly alters the molecule's reactivity and has been a key focus of synthetic and medicinal chemistry research. The presence of the 5-hydroxyl and 4-carbonyl groups allows kojic acid and its derivatives to act as chelating agents, particularly for copper ions. google.com
Table 1: Structural Comparison of Kojic Acid and its Iodinated Derivative
| Feature | Kojic Acid | This compound |
|---|---|---|
| IUPAC Name | 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | This compound |
| CAS Number | 501-30-4 nist.gov | Not readily available |
| Molecular Formula | C₆H₆O₄ nist.gov | C₆H₅IO₃ |
| Substituent at C-2 | -CH₂OH (Hydroxymethyl) | -CH₂I (Iodomethyl) |
| Key Functional Groups | Hydroxyl, Ketone, Ether | Hydroxyl, Ketone, Ether, Alkyl Iodide |
Historical Perspective on Halogenated 4h Pyran 4 One Derivatives
The investigation of kojic acid and its derivatives has a long history, with initial interest stemming from its biological origins and weak bacteriostatic effects. szu.cz The capacity for chemical modification of kojic acid's polyfunctional skeleton soon became a focal point for researchers seeking to develop new compounds with enhanced biological activities. szu.czrawdatalibrary.net
The synthesis of halogenated derivatives of kojic acid, including chloro- and bromo- analogs, marked a significant step in this exploration. Research demonstrated that replacing the primary hydroxyl group with a halogen could lead to compounds with different biological profiles. For instance, 5-hydroxy-2-chloromethyl-4-pyran-4-one and 5-hydroxy-2-bromomethyl-4-pyran-4-one were found to inhibit the synthesis of DNA, RNA, and proteins. szu.cz These findings spurred further interest in creating a variety of halogenated derivatives to explore structure-activity relationships. The synthesis of 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one is a logical extension of this line of research, introducing a different halogen to potentially modulate biological and chemical properties.
Research Significance and Scope of Investigation for 5 Hydroxy 2 Iodomethyl 4h Pyran 4 One
Strategies for Iodomethylation at the C-2 Position of the 4H-Pyran-4-one Core
The introduction of an iodine atom into the methyl group at the C-2 position of the 5-hydroxy-4H-pyran-4-one scaffold is a critical step in the synthesis of the target compound. This is most commonly achieved through a halogen exchange reaction, a reliable method in organic synthesis.
Halogen Exchange Reactions from Chloromethyl Precursors
The conversion of a chloromethyl group to an iodomethyl group is effectively carried out via the Finkelstein reaction. wikipedia.orgiitk.ac.inbyjus.com This nucleophilic substitution reaction involves treating the chloromethyl precursor, 5-Hydroxy-2-(chloromethyl)-4H-pyran-4-one, with an iodide salt, typically sodium iodide (NaI), in a suitable polar aprotic solvent such as acetone (B3395972). wikipedia.orgiitk.ac.inbyjus.com
The driving force for this equilibrium reaction is the differential solubility of the halide salts in the chosen solvent. Sodium chloride (NaCl), which is formed as a byproduct, is insoluble in acetone and precipitates out of the reaction mixture. This precipitation shifts the equilibrium towards the formation of the desired iodomethyl product, this compound, in accordance with Le Châtelier's principle. wikipedia.orgiitk.ac.inbyjus.com
The reaction is generally conducted under reflux to ensure a sufficient reaction rate. The Finkelstein reaction is particularly well-suited for primary halides, such as the chloromethyl group in this precursor, and proceeds via an SN2 mechanism. iitk.ac.inbyjus.comorganic-chemistry.org
A representative experimental procedure involves dissolving 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one in acetone, followed by the addition of a molar excess of sodium iodide. The mixture is then heated under reflux for a specified period. After cooling, the precipitated sodium chloride is removed by filtration. The filtrate, containing the product, is then concentrated, and the crude product can be purified by recrystallization.
Precursor Synthesis: Chlorination of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (Kojic Acid)
The essential precursor for the iodomethylation step is 5-Hydroxy-2-(chloromethyl)-4H-pyran-4-one. This compound is synthesized from the readily available starting material, 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, more commonly known as kojic acid. nih.govebi.ac.uk
The chlorination of the primary alcohol group of kojic acid is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). nih.gov In a typical procedure, kojic acid is suspended in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. Thionyl chloride is then added dropwise to the stirring suspension. The reaction proceeds at room temperature for several hours. nih.gov The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solid product, 5-Hydroxy-2-(chloromethyl)-4H-pyran-4-one, is isolated by filtration and washed with a suitable solvent like acetone to remove any unreacted starting material and byproducts. nih.gov This method provides the chloromethyl precursor in good yield. nih.gov
Below is a table summarizing the key reaction in the synthesis of the chloromethyl precursor:
| Starting Material | Reagent | Solvent | Product | Yield (%) |
| 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (Kojic Acid) | Thionyl Chloride (SOCl₂) | Dichloromethane (CH₂Cl₂) | 5-Hydroxy-2-(chloromethyl)-4H-pyran-4-one | 85 |
Table 1: Synthesis of 5-Hydroxy-2-(chloromethyl)-4H-pyran-4-one from Kojic Acid. nih.gov
Advanced Synthetic Approaches to Halogenated Pyranone Derivatives
Beyond the direct halogenation of kojic acid derivatives, more advanced synthetic methodologies are being explored to access a wider variety of halogenated pyranones with diverse substitution patterns. These approaches offer greater control over the placement of functional groups and enable the construction of more complex molecular architectures.
Decarboxylative Halogenation in Pyranone Synthesis
Decarboxylative halogenation is a powerful method for the synthesis of organic halides from carboxylic acids. pku.edu.cnnih.govacs.org This reaction involves the replacement of a carboxyl group with a halogen atom. While specific examples for the direct application of this method to pyranone carboxylic acids are not abundant in the readily available literature, the general principles suggest its potential utility in this area.
The reaction typically proceeds via a radical mechanism and can be initiated by various reagents. pku.edu.cn Modern methods often utilize photoredox catalysis to generate the key radical intermediates under mild conditions. organic-chemistry.orgosti.gov For instance, a (hetero)aryl carboxylic acid can be converted to its corresponding halide by employing a suitable catalyst, an oxidant, and a halogen source. organic-chemistry.orgosti.gov This approach could potentially be adapted for the synthesis of halogenated pyranones from corresponding pyranone carboxylic acid precursors, offering an alternative route to introduce halogens at various positions on the pyranone ring.
Regioselective Functionalization of the Pyranone Scaffold
The regioselective functionalization of the pyranone core is crucial for the synthesis of specifically substituted derivatives. While the C-2 methyl group is a primary site for functionalization, other positions on the ring can also be targeted.
For instance, Friedel-Crafts acylation of 5-hydroxyindole (B134679) derivatives has been shown to proceed regioselectively, and subsequent reactions can lead to the formation of a pyranone ring fused to the indole (B1671886) system. ias.ac.in This demonstrates that the inherent reactivity of the pyranone precursor can be exploited to direct the introduction of new functional groups to specific positions. While not a direct halogenation method, such regioselective C-H functionalization reactions can be used to introduce handles that can be subsequently converted to halogens.
Multi-Step Synthetic Routes Involving Cyclization and Functionalization
The construction of the halogenated pyranone scaffold can also be achieved through multi-step synthetic sequences that involve the formation of the pyranone ring as a key step. These routes offer significant flexibility in the introduction of substituents.
One such approach involves the oxidative cyclization of enediones. For example, a one-pot oxidative cyclization of (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones via a bromination/dehydrobromination sequence has been developed for the synthesis of 2-aryl-6-(trifluoromethyl)-4-pyrones and their 5-bromo derivatives. researchgate.net
Another strategy involves tandem cyclization-cycloaddition reactions. For instance, the reaction of 2-diazo-3,5-dioxo-6-ynoates with aldehydes can lead to the formation of 2-substituted-4H-pyran-4-ones. researchgate.net Halogen-induced controllable cyclizations also represent a versatile strategy for the synthesis of various heterocyclic compounds, where a halogenating agent initiates the cyclization cascade. mdpi.com These multi-step approaches, while more complex, provide access to a broad range of halogenated pyranone derivatives that may not be accessible through direct functionalization of kojic acid.
Nucleophilic Substitution Reactions Involving the Iodomethyl Moiety
The primary site of reactivity on this compound is the carbon atom of the iodomethyl group (-CH₂I). The carbon-iodine bond is relatively weak and highly polarizable, making iodide an excellent leaving group. Consequently, this moiety is highly susceptible to nucleophilic substitution reactions, predominantly following an Sₙ2 mechanism.
A wide range of nucleophiles can displace the iodide ion, leading to the formation of diverse derivatives. For instance, reactions with amines (primary, secondary) can yield the corresponding aminomethyl pyranones, while reaction with N-hydroxyphthalimide followed by hydrazinolysis is a known route to produce aminoxymethyl derivatives from related halomethyl pyranones. mdpi.com Similarly, alkoxides and thiolates can be employed to synthesize ether and thioether derivatives, respectively. The reaction of related 2-functionalized thiopyranones with various nucleophiles has been shown to result in a variety of substitution products, underscoring the reactivity of the C2-substituent. researchgate.net This high reactivity makes this compound a valuable synthetic intermediate for introducing the 5-hydroxy-4-pyranone scaffold into larger molecules.
Stability Considerations and Halogen Reactivity in Pyranone Systems
The stability of this compound is influenced by both the inherent stability of the pyranone ring and the reactivity of the C-I bond. The 4H-pyran-4-one ring itself is a stable heterocyclic system. However, the presence of the iodomethyl group renders the molecule sensitive to heat and light, which can cause homolytic cleavage of the weak C-I bond.
Among halomethyl pyranones, the iodinated derivative is the most reactive. The order of reactivity for the halogen as a leaving group is I > Br > Cl > F. This high reactivity is a double-edged sword: it makes the compound an excellent substrate for synthetic transformations but also reduces its shelf-life compared to its bromo or chloro analogs. The reactivity is analogous to that seen in other activated heterocyclic systems, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones, where the presence of halogens conjugated with a carbonyl system leads to high molecular reactivity. nih.gov The hydroxyl group at the C5 position also influences the electronic properties of the ring, which in turn can affect the stability and reactivity of the iodomethyl substituent.
Intramolecular and Intermolecular Interactions Modulating Chemical Behavior
The solid-state structure and, consequently, the bulk properties of this compound are governed by a network of non-covalent interactions. While specific crystallographic data for the iodomethyl derivative is scarce, detailed studies on the closely related 5-Hydroxy-2-methyl-4H-pyran-4-one provide significant insight into the expected interactions. nih.govresearchgate.net
The presence of the C5-hydroxyl group is critical for the formation of extensive hydrogen bonding networks. In the solid state, molecules of similar pyranones are known to form dimers through strong intermolecular O—H⋯O hydrogen bonds. nih.govresearchgate.net In these arrangements, the hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule. This dimerization creates a central four-membered [O···H···O···H] ring system. nih.gov These dimers can be further linked through weaker hydrogen bonds, creating a complex, stabilized supramolecular architecture. researchgate.net
Table 1: Representative Hydrogen Bond Geometries in a Related Pyranone System Data based on the crystal structure of 5-Hydroxy-2-methyl-4H-pyran-4-one. nih.govresearchgate.net
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
| O-H···O (carbonyl) | 0.82 | 1.85 | 2.67 | 176 |
| C-H···O (hydroxyl) | 0.96 | 2.58 | 3.54 | 178 |
In addition to hydrogen bonding, π-π stacking interactions play a significant role in the crystal packing of pyranone systems. libretexts.org These interactions occur between the electron-rich π-systems of the planar pyranone rings of adjacent molecules. nih.govresearchgate.net In the case of 5-Hydroxy-2-methyl-4H-pyran-4-one, a π–π stacking interaction is observed between the centroids of the pyrone rings at a distance of 3.8552 (13) Å. nih.govresearchgate.net This type of interaction, driven by a combination of electrostatic and dispersion forces, contributes significantly to the cohesive energy of the crystal lattice. nih.gov
Furthermore, weaker C-H···π interactions can also be present. These involve a hydrogen atom from a C-H bond interacting with the face of the π-system of a neighboring pyranone ring. rsc.org Such an interaction has been identified between the carbonyl group and the centroid of the pyrone ring in the methyl analog. researchgate.net
Table 2: π-Interaction Parameters in a Related Pyranone System Data based on the crystal structure of 5-Hydroxy-2-methyl-4H-pyran-4-one. nih.govresearchgate.net
| Interaction Type | Groups Involved | Distance (Å) |
| π–π Stacking | Centroid of Ring A ↔ Centroid of Ring A | 3.8552 |
| C-H···π | Carbonyl Group ↔ Centroid of Ring A | O···CgA = 3.65 |
Reaction Mechanisms in Derivative Formation
The formation of derivatives from this compound primarily proceeds through mechanisms involving the iodomethyl group. As discussed, the most common pathway is the bimolecular nucleophilic substitution (Sₙ2) reaction. In this mechanism, a nucleophile attacks the electrophilic methylene (B1212753) carbon (-CH₂-), and the iodide ion is displaced in a single, concerted step. This process results in an inversion of stereochemistry if the carbon were chiral, though in this case, it is prochiral.
Multicomponent reactions involving the parent compound, 5-hydroxy-2-methyl-4H-pyran-4-one (allomaltol), have been investigated, suggesting more complex mechanistic possibilities for its derivatives. researchgate.net These reactions can involve initial Michael additions or Knoevenagel condensations, followed by intramolecular cyclizations or rearrangements to form complex heterocyclic systems like dihydropyrano[3,2-b]pyran-diones and furo[3,2-b]pyran derivatives. researchgate.net The high reactivity of the iodomethyl group in this compound could enable its participation in similar one-pot, multicomponent syntheses, where an initial nucleophilic substitution is followed by subsequent intramolecular reactions. For example, condensation reactions with aromatic aldehydes are used to form aldoxime derivatives from related aminoxymethyl pyranones, showcasing another pathway for derivative formation. mdpi.com
Structure Activity Relationship Sar Studies of 5 Hydroxy 2 Iodomethyl 4h Pyran 4 One Derivatives
General Derivatization Strategies of the 4H-Pyran-4-one Scaffold at the C-2 Position
The C-2 position of the 4H-pyran-4-one ring is a primary site for chemical modification to generate diverse derivatives with enhanced or novel biological activities. researchgate.netnih.gov The hydroxyl group of the 2-hydroxymethyl substituent is readily amenable to various chemical transformations, allowing for the introduction of a wide array of functional groups.
Ester and Thioether Linkages
Esterification of the C-2 hydroxymethyl group is a common strategy to produce kojic acid derivatives. researchgate.net This can be achieved through both chemical and enzymatic methods. mdpi.com Lipophilic derivatives of kojic acid have been synthesized by esterification with fatty acids, a process that can be catalyzed by lipases. researchgate.net These ester derivatives often exhibit improved stability and solubility in oil-based formulations. researchgate.net For instance, kojic acid monoesters are noted for their stability over a wide pH range and resistance to heat and light, which prevents color changes in cosmetic preparations. hibiscuspublisher.com
Thioether linkages at the C-2 position have also been explored to create novel kojic acid derivatives. researchgate.net These compounds are synthesized by reacting a halogenated kojic acid derivative, such as 2-(bromomethyl)-5-(phenylmethoxy)-4H-pyran-4-one, with various thiols. nih.gov The resulting thioether derivatives have been investigated for their potential as enzyme inhibitors. nih.gov
Aldoxime and Mannich Base Formations
The synthesis of aldoxime derivatives of 4H-pyran-4-ones has been reported, starting from di(aminoxymethyl) pyranones. mdpi.com These intermediates are condensed with aromatic aldehydes to yield the corresponding aldoximes. mdpi.com This derivatization introduces an oxime functional group, which can influence the biological properties of the parent molecule.
Mannich base formation is another significant derivatization strategy for kojic acid. researchgate.net Novel Mannich bases have been synthesized by reacting kojic acid or its derivatives with formaldehyde (B43269) and various secondary amines, such as piperazinylquinolones. nih.gov These reactions typically result in the introduction of an aminomethyl group at a reactive position on the kojic acid scaffold. The resulting Mannich bases have shown promising antibacterial activities. nih.gov
Styryl and Alkylated Derivatives
Styryl derivatives of kojic acid can be synthesized through the Horner-Wadsworth-Emmons reaction. nih.gov This involves reacting a phosphonate (B1237965) derivative of kojic acid with an aldehyde, such as benzaldehyde, to introduce a styryl group at the C-2 position. nih.gov This modification extends the conjugation of the pyranone system and can significantly impact its biological activity.
Alkylation at the C-2 position is another key strategy for derivatization. O-alkylated derivatives of kojic acid have been synthesized by coupling reactive organic halides with the 2-hydroxymethyl group. nih.gov This approach allows for the introduction of a wide variety of alkyl and aryl groups, enabling a systematic exploration of the structure-activity relationships of these compounds as enzyme inhibitors. nih.gov
Influence of Iodomethyl Substitution on Biological Activities in vitro
The introduction of an iodomethyl group at the C-2 position of the 5-hydroxy-4H-pyran-4-one scaffold can significantly modulate its biological activity. This substitution alters the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets.
Enzymatic Inhibition Profiles: Tyrosinase, D-Amino Acid Oxidase, Aldose Reductase
Tyrosinase: Kojic acid is a well-known inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. szu.cznih.gov Its inhibitory activity is attributed to its ability to chelate the copper ions in the active site of the enzyme. mdpi.com Derivatives of kojic acid have been extensively studied to enhance this inhibitory potency. researchgate.netnih.gov For example, a kojic acid derivative with two pyrone rings connected by an ethylene (B1197577) linkage showed significantly more potent tyrosinase inhibitory activity than kojic acid itself. nih.gov The modification at the C-2 position plays a crucial role in the interaction with the enzyme. researchgate.net While specific data on the direct tyrosinase inhibitory activity of 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one is not extensively detailed in the provided context, the general principle is that modifications at the C-2 position, including halogenation, can influence the inhibitory profile.
D-Amino Acid Oxidase (DAAO): A series of kojic acid derivatives with various substituents at the 2-hydroxymethyl group have been synthesized and evaluated as inhibitors of D-amino acid oxidase (DAAO), a flavoenzyme involved in the metabolism of D-amino acids. nih.gov Kojic acid itself inhibits human DAAO. nih.gov Structure-activity relationship studies have shown that the nature of the substituent at the C-2 position significantly affects the inhibitory potency. nih.gov For instance, the introduction of certain aromatic and heterocyclic groups can enhance the interaction with a secondary binding site of the enzyme. nih.gov The iodomethyl group, being a reactive moiety, could potentially interact with the enzyme in a specific manner, although detailed inhibitory data for this particular compound is not provided.
Aldose Reductase: Aldose reductase is an enzyme implicated in the pathogenesis of diabetic complications. nih.govopenmedicinalchemistryjournal.com Inhibition of this enzyme is a therapeutic strategy to manage these conditions. nanobioletters.com Various heterocyclic compounds, including derivatives of 4H-pyran-4-one, have been investigated as aldose reductase inhibitors. nih.gov The inhibitory activity is often dependent on the presence of specific structural features that allow for interaction with the enzyme's active site. mdpi.com While direct studies on this compound as an aldose reductase inhibitor are not detailed, the general scaffold is relevant to this area of research.
Antimicrobial and Antimycobacterial Potency
Derivatives of 4H-pyran-4-one have been reported to possess a broad spectrum of antimicrobial activities. nih.govnih.govbrieflands.com Mannich bases of kojic acid and its derivatives have demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a chlorokojic acid derivative was found to be highly potent against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov
Furthermore, some 4H-pyran derivatives have been evaluated for their antimycobacterial activity against Mycobacterium bovis. nih.gov These studies indicate that the 4H-pyran scaffold is a promising template for the development of new antimicrobial and antimycobacterial agents. nih.gov The presence of a halogen, such as iodine in the 2-iodomethyl group, is known to often enhance the antimicrobial properties of organic compounds. Halogen derivatives of kojic acid have been shown to inhibit DNA, RNA, and protein synthesis in leukemia cells, suggesting a potential mechanism for their biological activity. szu.cz
Data Tables
Table 1: Derivatization Strategies at the C-2 Position of 4H-Pyran-4-one Scaffold
| Derivatization Strategy | Key Reaction | Resulting Functional Group | References |
|---|---|---|---|
| Esterification | Reaction with carboxylic acids or their derivatives | Ester linkage (-O-CO-R) | researchgate.netmdpi.comresearchgate.net |
| Thioether Formation | Reaction with thiols | Thioether linkage (-S-R) | researchgate.netnih.gov |
| Aldoxime Formation | Condensation with aromatic aldehydes | Aldoxime group (-O-N=CH-Ar) | mdpi.com |
| Mannich Base Formation | Reaction with formaldehyde and a secondary amine | Aminomethyl group (-CH2-NR2) | researchgate.netnih.gov |
| Styryl Derivative Formation | Horner-Wadsworth-Emmons reaction | Styryl group (-CH=CH-Ar) | nih.gov |
| Alkylation | Reaction with organic halides | O-alkyl group (-O-R) | nih.gov |
Table 2: In Vitro Biological Activities of 5-Hydroxy-4H-pyran-4-one Derivatives
| Biological Activity | Target Enzyme/Organism | General Findings on Derivatives | References |
|---|---|---|---|
| Enzymatic Inhibition | Tyrosinase | Inhibition is often enhanced by derivatization at C-2. | szu.czresearchgate.netnih.govnih.gov |
| D-Amino Acid Oxidase (DAAO) | Substituents at C-2 influence inhibitory potency by interacting with a secondary binding site. | nih.gov | |
| Aldose Reductase | The pyranone scaffold is a basis for developing inhibitors. | nih.govopenmedicinalchemistryjournal.comnih.gov | |
| Antimicrobial Potency | Gram-positive and Gram-negative bacteria | Mannich bases and halogenated derivatives show significant activity. | nih.govnih.govnih.govbrieflands.com |
| Antimycobacterial Potency | Mycobacterium bovis | 4H-pyran derivatives exhibit activity against mycobacteria. | nih.gov |
Anti-Glioma Activity and d-2HG Scavenging Effects
Derivatives of 5-hydroxy-2-methyl-4H-pyran-4-one have been investigated for their potential as anti-glioma agents, focusing on their ability to scavenge d-2-hydroxyglutarate (d-2HG). nih.govnih.gov Elevated levels of d-2HG, an oncometabolite produced by mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, are frequently observed in grade II gliomas and are implicated in cancer initiation. nih.gov
In one study, a series of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives were synthesized and evaluated for their anti-proliferative activity against human glioma cell lines. nih.govnih.gov One particular compound, 6,6′-((4-(benzyloxy)phenyl)methylene)bis(5-hydroxy-2-methyl-4H-pyran-4-one), designated as 4a , demonstrated significant anti-proliferative effects. nih.govnih.gov Compound 4a exhibited IC₅₀ values of 1.43 µM and 4.6 µM against the glioma cell lines HT1080 and U87, respectively. nih.gov
Further investigation into the mechanism of action revealed that compound 4a is a potent scavenger of intracellular d-2HG. At a concentration of 1 µM, it achieved an 86.3% inhibition rate of d-2HG production. nih.govnih.gov This activity is crucial as it counteracts the oncogenic effects of the metabolite. The study also highlighted the compound's ability to dramatically inhibit the colony formation and migration of both U87 and HT1080 cells, even at a 1 µM concentration, suggesting its potential for development as an anti-glioma therapeutic. nih.gov
| Compound | Cell Line | IC₅₀ (µM) | d-2HG Inhibition at 1 µM (%) |
|---|---|---|---|
| 4a | HT1080 | 1.43 | 86.3 |
| U87 | 4.6 |
Receptor Antagonism Studies (e.g., Apelin Receptor)
The 4H-pyran-4-one scaffold is a key structural feature in molecules designed to act as receptor antagonists. A notable example is the compound ML221 (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate), which has been identified as a functional antagonist of the apelin receptor (APJ). researchgate.netresearchgate.net The apelin/APJ system is a critical mediator of cardiovascular homeostasis, and its dysregulation is associated with various cardiovascular diseases. researchgate.netmdpi.com
ML221 was discovered through high-throughput screening and was found to be a potent antagonist in cell-based assays. researchgate.net It effectively blocks apelin-13-mediated cAMP production and β-arrestin recruitment to the APJ receptor. researchgate.net Importantly, ML221 demonstrates significant selectivity, being over 37-fold more selective for the APJ receptor compared to the closely related angiotensin II type 1 (AT1) receptor. researchgate.net The development of ML221 involved the functionalization of a kojic acid derivative, highlighting the versatility of the 5-hydroxy-4H-pyran-4-one core in generating receptor antagonists. researchgate.netmdpi.com
While ML221 showed promise, it suffered from poor plasma and liver microsomal stability. nih.gov To address this, subsequent structure-activity relationship (SAR) studies focused on creating analogs with improved metabolic stability. By replacing the ester linkage in ML221 with more stable amide, ether, and sulfonate linkages, researchers were able to develop new analogs. nih.gov Sulfonate-linked derivatives, in particular, retained strong APJ antagonistic activity while exhibiting significantly enhanced stability, with 100% of the compound remaining in plasma after one hour. nih.gov These findings underscore the potential of modifying the 4H-pyran-4-one scaffold to develop metabolically stable and selective receptor antagonists for therapeutic applications, including cancer therapy. researchgate.netnih.gov
Antioxidant Properties
The 5-hydroxy-4H-pyran-4-one structure is a well-established pharmacophore associated with antioxidant activity. This property is largely attributed to the enolic hydroxyl group on the pyranone ring, which can act as a hydrogen donor to scavenge free radicals. researchgate.netscienceopen.com Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), a naturally occurring analog, is known for its ability to scavenge free radicals and chelate metal ions. researchgate.net
Derivatives of this core structure have been synthesized and evaluated to further understand and enhance these antioxidant properties. For instance, a study on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) and its derivatives demonstrated that the hydroxyl group at the olefin position is critical for its antioxidant activity. scienceopen.comgrowingscience.com Protecting this hydroxyl group led to a decrease in the compound's ability to scavenge radicals such as the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙⁺) and the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical. growingscience.com
In another study, a novel kojic acid derivative, 2-((3E)-4-(2H,3H-benzo[3,4-d]1,3-dioxolan-5-yl)-2-oxo-but-3-enyloxy)-5-hydroxy-4H-pyran-4-one, was synthesized and showed inhibitory activity against lipid peroxidation. researchgate.net The 5-hydroxyl group of the kojic acid moiety was identified as the key hydrogen donor responsible for this radical scavenging activity. researchgate.net Similarly, a kojic acid-methimazole derivative, 5-Hydroxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one, also exhibited DPPH radical scavenging activity, with an IC₅₀ value of 4.09 mM. nih.gov
| Compound/Derivative | Assay | Finding | Reference |
|---|---|---|---|
| DDMP | ABTS˙⁺ and DPPH Radical Scavenging | The hydroxyl group at the olefin position is key for antioxidant activity. | growingscience.com |
| Kojic Acid Derivative | Lipid Peroxidation Inhibition | The 5-hydroxyl group acts as a hydrogen donor. | researchgate.net |
| Kojic Acid-Methimazole Derivative | DPPH Radical Scavenging | IC₅₀ = 4.09 mM | nih.gov |
Cytotoxicity in Select Cell Lines
The cytotoxic effects of 5-hydroxy-4H-pyran-4-one derivatives have been evaluated against various cancer cell lines, demonstrating their potential as anti-proliferative agents. As discussed in the context of anti-glioma activity, the derivative 4a showed potent cytotoxicity against HT1080 and U87 glioma cells with IC₅₀ values of 1.43 µM and 4.6 µM, respectively. nih.gov
The evaluation of cytotoxicity is a crucial step in the development of therapeutic agents. In studies involving antioxidant derivatives of kojic acid, cytotoxicity was assessed in human keratinocyte (HaCaT) cell lines. researchgate.net One study found that a newly synthesized kojic acid derivative was non-toxic to HaCaT cells at concentrations up to 10 µM, as determined by the MTT reduction assay. researchgate.net This is an important finding, as it suggests a potential therapeutic window for such compounds where they can exert their desired biological effects without causing significant harm to non-cancerous cells.
The mechanism of cytotoxicity can vary among different derivatives and cell lines. For some 4H-pyran derivatives, cytotoxicity has been linked to the induction of apoptosis and the inhibition of key cell cycle regulators like cyclin-dependent kinase 2 (CDK2). mdpi.com The structural features of these molecules, such as the nature and position of substituents on the pyran ring, play a significant role in determining their cytotoxic potency and selectivity against different cancer cell lines.
| Compound/Derivative | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 4a | HT1080 (Glioma) | 1.43 µM | nih.gov |
| U87 (Glioma) | 4.6 µM | nih.gov | |
| Kojic Acid Derivative | HaCaT (Keratinocyte) | Non-toxic up to 10 µM | researchgate.net |
Computational Approaches to SAR Elucidation
Molecular Docking and Homology Modeling of Ligand-Target Interactions
Molecular docking and homology modeling are powerful computational tools used to investigate the interactions between ligands and their biological targets at a molecular level, providing insights into the structure-activity relationships of compounds like 5-hydroxy-4H-pyran-4-one derivatives.
Molecular docking studies have been employed to predict the binding modes and affinities of 4H-pyran derivatives to various protein targets. For instance, in the context of anti-cancer activity, docking simulations have shown that these derivatives can be well-accommodated within the ATP binding pocket of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.govnih.gov These studies help to rationalize the observed anti-proliferative activities and guide the design of more potent inhibitors. Similarly, a computational protocol involving Quantum Polarized Ligand Docking (QPLD) was used to optimize 3-hydroxy-pyran-4-one derivatives as inhibitors of HIV-1 integrase. nih.gov This approach, which used a homology model of the full-length binary HIV IN/DNA complex, successfully identified compounds with potent inhibitory activity. nih.gov
When the crystal structure of a target protein is not available, homology modeling can be used to generate a three-dimensional model based on the known structure of a related homologous protein. researchgate.net This technique is particularly useful for understanding ligand-target interactions and for structure-based drug design. For example, a homology model of Leishmania donovani 24-sterol methyltransferase was built using multiple templates to identify potential inhibitors. researchgate.net Such models can then be used for molecular docking simulations to screen for and design new ligands, including those based on the 4H-pyran-4-one scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is valuable for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.
2D-QSAR modeling has been applied to study the antioxidant properties of novel indolyl derivatives that incorporate a pyran ring. nih.gov By correlating various molecular descriptors with the observed antioxidant activity (in this case, inhibition of the ABTS radical), a predictive QSAR model can be developed. Such models can then be used to guide the synthesis of new derivatives with potentially enhanced antioxidant capabilities. nih.gov
More advanced QSAR methods, such as 4D-QSAR, have also been utilized for pyran-containing compounds. A study on 4-hydroxy-5,6-dihydropyrone inhibitors of HIV-1 protease successfully employed a receptor-dependent 4D-QSAR approach. This method incorporates information about the target receptor's structure and the conformational flexibility of the ligands, providing a more detailed understanding of the ligand-receptor interactions. The resulting models were able to capture key interactions, such as hydrophobic interactions and hydrogen bonding, within the enzyme's active site, consistent with experimental data. These computational models serve as valuable tools in the drug discovery process, enabling the virtual screening of compound libraries and the rational design of new, more potent therapeutic agents.
Bioisosterism and Scaffold Hopping in Pyranone-Based Molecular Design
Bioisosterism and scaffold hopping are pivotal strategies in contemporary drug discovery, employed to optimize lead compounds and explore novel chemical spaces. nih.govresearchgate.net Bioisosterism involves the substitution of a functional group within a molecule with another group that possesses similar physical or chemical properties, aiming to enhance the compound's biological activity, selectivity, or pharmacokinetic profile. researchgate.net Scaffold hopping, a broader application of this principle, entails replacing the core structure (scaffold) of a molecule with a functionally equivalent but structurally distinct core. nih.gov This approach is particularly valuable for generating new intellectual property, improving drug-like properties, and overcoming synthetic challenges. researchgate.net
These design principles have been effectively applied in the development of molecules based on the 5-hydroxy-4H-pyran-4-one framework, which is the core of kojic acid and its derivatives, including this compound. A notable example is the design of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as potential antiglioma agents. nih.gov
In a specific research endeavor, scientists utilized bioisosterism and scaffold hopping strategies to design and synthesize new pyranone derivatives intended to act as scavengers of D-2-hydroxyglutarate (D-2HG). nih.gov Elevated levels of the oncometabolite D-2HG are found in several cancers, including glioma, due to mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme. nih.govacs.org The design of these novel pyranones was informed by the structures of previously identified IDH1 inhibitors and D-2HG scavengers. nih.gov
The research led to the identification of several promising compounds, with one derivative, designated 4a , exhibiting significant antiglioma activity. nih.govrsc.org Compound 4a demonstrated potent anti-proliferative effects against human glioma cell lines HT1080 and U87, with IC₅₀ values of 1.43 μM and 4.6 μM, respectively. rsc.orgresearcher.life Furthermore, it showed a remarkable 86.3% inhibition of intracellular D-2HG production at a concentration of 1 μM. rsc.org
Interestingly, detailed mechanistic studies revealed a significant divergence from the expected mode of action. While the reference compound, the known mutant IDH1 inhibitor AGI-5198 , potently inhibits the IDH1 (R132H) enzyme with an IC₅₀ of approximately 0.07-0.08 μM, compound 4a and its analogues showed no significant direct inhibition of the isolated enzyme (IC₅₀ > 20 μM). nih.govnih.gov This finding suggests that while the scaffold hopping strategy was successful in generating a compound with potent cellular antiglioma activity, the mechanism of action is distinct from direct enzyme inhibition and may involve scavenging of D-2HG through other intracellular pathways. nih.gov This highlights the power of scaffold hopping not only to improve potency but also to uncover compounds with novel biological profiles.
The data below summarizes the key biological activities of the lead pyranone derivative 4a in comparison to the reference IDH1 inhibitor AGI-5198 .
| Compound | Target/Assay | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 4a | HT1080 Glioma Cells (Anti-proliferative) | 1.43 μM | nih.govrsc.org |
| Compound 4a | U87 Glioma Cells (Anti-proliferative) | 4.6 μM | nih.govrsc.org |
| Compound 4a | IDH1 (R132H) Enzyme Inhibition | > 20 μM | nih.gov |
| AGI-5198 | IDH1 (R132H) Enzyme Inhibition | ~0.07 μM | nih.gov |
Advanced Characterization Methodologies for 5 Hydroxy 2 Iodomethyl 4h Pyran 4 One and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for delineating the molecular structure of 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one. Each technique offers unique insights into the compound's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR)
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and proximity to other atoms. For this compound, the ¹H-NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule.
Based on the structure and data from related pyranone derivatives, the anticipated chemical shifts (δ) in a deuterated solvent like DMSO-d₆ would be:
Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range, typically influenced by solvent and concentration.
Methylene (B1212753) Protons (-CH₂I): A singlet expected to appear in the range of 4.0-5.0 ppm. The downfield shift is due to the deshielding effect of the adjacent electronegative iodine atom.
Ring Protons (H-3 and H-6): Two distinct signals corresponding to the protons on the pyranone ring. These would likely appear as singlets or doublets depending on the specific derivative and coupling interactions. For the parent 4H-pyran-4-one, signals are observed for the α- and β-protons. chemicalbook.com
Interactive Data Table: Predicted ¹H-NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -OH | Variable | Broad Singlet |
| -CH₂I | 4.0 - 5.0 | Singlet |
| Ring H-3 | ~6.0 - 6.5 | Singlet/Doublet |
| Ring H-6 | ~7.5 - 8.0 | Singlet/Doublet |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional moieties.
Expected characteristic absorption bands include:
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
C=O Stretching: A strong, sharp absorption band around 1600-1650 cm⁻¹, indicative of the conjugated ketone in the pyranone ring.
C=C Stretching: Absorptions in the 1500-1600 cm⁻¹ region, corresponding to the carbon-carbon double bonds within the pyranone ring.
C-O Stretching: Bands in the 1000-1300 cm⁻¹ range, associated with the ether linkage in the pyranone ring and the C-OH bond.
C-I Stretching: A weaker absorption band typically found in the lower frequency region of the spectrum, around 500-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The fragmentation pattern would likely involve the loss of key fragments, such as:
Loss of an iodine atom (•I).
Loss of the iodomethyl group (•CH₂I).
Loss of carbon monoxide (CO).
Analysis of related compounds such as 4H-pyran-4-one,2,3,-dihydro-3,5-dihydroxy-6-methyl provides insight into the fragmentation of the pyranone ring system. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for analyzing compounds with conjugated systems. This compound, with its conjugated pyranone ring system, is expected to exhibit strong UV absorption. A study on a related compound, Methylprednisolone, showed a maximum absorption peak at a wavelength of 235 nm. researchgate.net Similar absorption characteristics would be anticipated for this compound due to the shared chromophore.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Crystal structure analyses of related pyranone derivatives, like 5-hydroxy-2-methyl-4H-pyran-4-one, reveal a planar pyrone ring system. nih.gov Molecules in the solid state are often stabilized by intermolecular hydrogen bonds, forming dimers or more extended networks. nih.gov It is expected that this compound would exhibit similar structural features, with the potential for halogen bonding interactions involving the iodine atom.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, and iodine) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound.
The theoretical elemental composition of this compound (C₆H₅IO₃) is calculated as follows:
Interactive Data Table: Theoretical Elemental Composition
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 28.39 |
| Hydrogen | H | 1.01 | 5 | 5.05 | 1.99 |
| Iodine | I | 126.90 | 1 | 126.90 | 50.00 |
| Oxygen | O | 16.00 | 3 | 48.00 | 18.91 |
| Total | 251.01 | 100.00 |
Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and elemental composition of the compound.
Theoretical Chemistry and Computational Studies of 5 Hydroxy 2 Iodomethyl 4h Pyran 4 One
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are fundamental to understanding the electronic behavior of a molecule. These investigations can elucidate the distribution of electrons, the energies of molecular orbitals, and the regions of a molecule most susceptible to chemical attack.
Density Functional Theory (DFT) Calculations and Basis Set Selection
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. The selection of a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results. For a molecule containing a heavy element like iodine, it is often necessary to use basis sets that include effective core potentials (ECPs), such as LANL2DZ, to account for relativistic effects. The choice of functional and basis set would be validated by comparing calculated properties with any available experimental data for related structures.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. scholarsresearchlibrary.com A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one, the FMO analysis would reveal the distribution of these orbitals across the pyranone ring, the hydroxyl and carbonyl groups, and the iodomethyl substituent, indicating the most probable sites for electrophilic and nucleophilic attack.
Interactive Data Table: Predicted Frontier Molecular Orbital Properties
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Moderate to high | Indicates electron-donating ability |
| LUMO Energy | Low to moderate | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Relatively small | Suggests higher chemical reactivity and lower kinetic stability |
Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. deeporigin.comnumberanalytics.com It illustrates the electrostatic potential on the electron density surface, using a color scale to denote different charge regions. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. youtube.com Green and yellow areas represent regions of neutral potential.
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, making them sites for electrophilic interaction. The hydrogen of the hydroxyl group and the region around the iodine atom might exhibit a positive potential, indicating them as potential sites for nucleophilic interaction.
Fukui Function Analysis for Chemical Reactivity
The Fukui function is a local reactivity descriptor derived from DFT that helps to quantify the reactivity of different atomic sites within a molecule. researchgate.net It measures the change in electron density at a specific point when an electron is added to or removed from the system. faccts.de This analysis can pinpoint the most likely sites for nucleophilic, electrophilic, and radical attack. For this compound, Fukui function analysis would provide a more quantitative prediction of the reactive sites compared to the qualitative MEP map, highlighting the specific atoms most involved in chemical reactions.
Analysis of Optoelectronic Properties (e.g., TD-DFT, DOS, Band Structure)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). nih.govacs.org This analysis can provide information on the wavelengths of maximum absorption (λmax), the oscillator strengths of electronic transitions, and the nature of these transitions (e.g., π→π* or n→π*). The Density of States (DOS) plot provides a graphical representation of the number of available electronic states at each energy level, offering further insight into the electronic structure. For a molecule like this compound, TD-DFT calculations could predict its color and how it interacts with light, which is crucial for applications in materials science and photochemistry.
Molecular Dynamics and Simulation Approaches (e.g., MM-GBSA)
While quantum chemical methods are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the behavior of a molecule over time, often in the presence of a solvent or a biological macromolecule. nih.govyoutube.com MD simulations provide insights into the conformational flexibility and intermolecular interactions of a molecule.
The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach to estimate the binding free energy of a ligand to a receptor. nih.govfrontiersin.orgresearchgate.net It combines the molecular mechanics energies with a continuum solvent model to calculate the binding affinity. If this compound were to be investigated as a potential drug candidate, MM-GBSA calculations could be used to predict its binding affinity to a target protein, providing valuable information for drug design and development.
Interactive Data Table: Summary of Theoretical and Computational Approaches
| Method | Information Obtained | Relevance to this compound |
| DFT | Electronic structure, optimized geometry | Foundation for all other quantum chemical calculations |
| FMO Analysis | HOMO-LUMO energies and gap, reactivity prediction | Understanding chemical stability and sites of reaction |
| MEP Mapping | Charge distribution, electrophilic/nucleophilic sites | Visualizing reactive regions of the molecule |
| Fukui Function | Quantitative site-specific reactivity | Pinpointing the most reactive atoms |
| TD-DFT | UV-Vis spectra, excited state properties | Predicting optical and electronic properties |
| MD Simulations | Conformational dynamics, intermolecular interactions | Assessing molecular flexibility and interactions in a biological environment |
| MM-GBSA | Binding free energy | Predicting binding affinity to biological targets |
Conformational Analysis and Energy Landscapes
Computational chemistry provides a powerful lens through which to examine the three-dimensional structure and dynamic behavior of molecules such as this compound. Conformational analysis, a key area of these theoretical studies, investigates the different spatial arrangements of atoms (conformers) that can be interconverted through bond rotations. The associated potential energy landscape dictates the relative stabilities of these conformers and the energy barriers that separate them.
Detailed computational studies on the specific molecule this compound are not extensively available in the peer-reviewed literature. However, a comprehensive understanding of its conformational preferences can be constructed from theoretical principles and computational data on analogous structures, particularly other substituted 4H-pyran-4-one derivatives.
The central scaffold of the molecule, the 4H-pyran-4-one ring, is generally understood to be planar. This planarity is a consequence of the sp² hybridization of the carbon and oxygen atoms within the ring and the delocalization of π-electrons, which imparts a degree of aromatic character. X-ray crystallographic studies of related compounds, such as 5-Hydroxy-2-methyl-4H-pyran-4-one and ethyl 4H-pyran-4-one-2-carboxylate, have confirmed the planarity of this heterocyclic system. Therefore, the primary source of conformational isomerism in this compound arises from the rotation around the single bond connecting the iodomethyl group (-CH₂I) to the C2 position of the pyranone ring.
The rotation around this C2-C(H₂I) bond gives rise to various conformers, which can be described by the dihedral angle between the plane of the pyranone ring and the C-I bond. The energy of the molecule varies as this bond rotates, creating an energy landscape with distinct minima (stable conformers) and maxima (transition states). The primary factors influencing the shape of this energy landscape are steric hindrance and electrostatic interactions between the bulky iodine atom and the atoms of the pyranone ring, particularly the adjacent ring oxygen and the hydrogen at the C3 position.
Theoretical calculations, typically employing Density Functional Theory (DFT) methods, can be used to map this energy landscape. By systematically rotating the dihedral angle and calculating the energy at each step, a rotational energy profile can be generated. This profile would likely reveal several key stationary points, as illustrated in the hypothetical data below.
| Conformer | Dihedral Angle (Ring Plane - C - C - I) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Anti-periplanar | ~180° | 0.00 | Most stable conformer; the bulky iodine atom is positioned away from the ring, minimizing steric repulsion. |
| Syn-periplanar | ~0° | ~4-6 | Least stable conformer (transition state); significant steric clash between the iodine atom and the ring oxygen. |
| Gauche | ~±60° | ~1-2 | Intermediate stability; moderate steric interactions. |
| Gauche (Transition State) | ~±120° | ~3-5 | Transition state between anti-periplanar and gauche conformers. |
The anti-periplanar conformer, where the iodine atom is directed away from the ring, is predicted to be the global minimum on the energy landscape due to minimized steric repulsion. Conversely, the syn-periplanar conformer, where the iodine atom eclipses the ring oxygen, would represent a high-energy transition state. The gauche conformers would lie at intermediate energy levels. The energy barriers between these conformers determine the rate of interconversion at a given temperature. The rotational barrier for the C-C bond is influenced by the size of the halogen atom; the large van der Waals radius of iodine would be expected to result in a higher rotational barrier compared to smaller halogens.
Further computational analyses, such as Natural Bond Orbital (NBO) analysis, could provide deeper insights into the electronic interactions, like hyperconjugation, that may also contribute to the stabilization of certain conformers. While specific, published research findings on the conformational analysis of this compound are pending, the principles derived from related systems provide a solid theoretical framework for understanding its molecular structure and dynamics.
Future Research Directions and Potential As a Pharmaceutical Scaffold
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Yield
The synthesis of 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one is not widely documented, presenting an opportunity for the development of novel and efficient synthetic methodologies. A plausible and common route would involve the modification of the readily available 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (kojic acid). Standard organic transformations could be employed for this conversion.
A well-established method for converting primary alcohols to iodides is the Finkelstein reaction, which involves the treatment of a chloro or bromo derivative with sodium iodide in acetone (B3395972). Therefore, a two-step process could be envisioned:
Chlorination/Bromination of Kojic Acid: The hydroxyl group of the 2-(hydroxymethyl) substituent can be converted to a better leaving group, such as a chloride or bromide. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) could be utilized for this purpose.
Halogen Exchange: The resulting 2-(chloromethyl) or 2-(bromomethyl) derivative can then undergo a nucleophilic substitution with an iodide salt, such as sodium iodide (NaI), to yield the desired this compound.
Future research should focus on optimizing these reaction conditions to achieve high yields and purity. This includes exploring different solvents, temperatures, and reagents to minimize side reactions and simplify the purification process. Furthermore, direct conversion of the alcohol to the iodide using reagents like triphenylphosphine, iodine, and imidazole (B134444) could also be investigated for a more streamlined synthesis.
Table 1: Potential Synthetic Routes and Key Parameters
| Step | Reagents | Solvent | Key Considerations |
| Halogenation | Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃) | Dichloromethane (B109758), Diethyl ether | Control of temperature to prevent side reactions. |
| Iodination | Sodium iodide (NaI) | Acetone | Anhydrous conditions to favor the forward reaction. |
| Direct Iodination | Triphenylphosphine (PPh₃), Iodine (I₂), Imidazole | Tetrahydrofuran (THF) | One-pot reaction, potentially higher atom economy. |
Design and Synthesis of Advanced Pyranone-Based Pharmacophores with Tuned Reactivity
The 2-(iodomethyl) group in this compound is a key functional handle that allows for the facile introduction of a wide variety of pharmacophoric moieties. The carbon-iodine bond is relatively weak and susceptible to nucleophilic substitution, making it an excellent electrophilic site for reaction with various nucleophiles.
This reactivity can be exploited to synthesize a library of derivatives with tailored biological activities. For instance, reacting this compound with:
Amines: would lead to the formation of 2-(aminomethyl) derivatives. These could be designed to interact with specific biological targets, such as enzymes or receptors, where amine functionalities are crucial for binding.
Thiols: would yield 2-(thiomethyl) analogues. Thioethers are present in many biologically active molecules and can participate in various interactions.
Azides: would produce 2-(azidomethyl) compounds, which are versatile intermediates for the synthesis of triazoles via "click chemistry." This approach allows for the straightforward linkage of the pyranone core to other complex molecules.
The 5-hydroxy-4-pyranone scaffold itself is known to be a key feature in compounds with antiglioma activity. By strategically designing and synthesizing derivatives with diverse functionalities at the 2-position, it may be possible to enhance this activity or to develop compounds with novel therapeutic applications. nih.gov
Deeper Mechanistic Insights into Biological Activity and Target Engagement
While the biological activity of this compound itself is not extensively studied, a related compound has shown antileukemic activity. This suggests that the iodinated pyranone scaffold has potential as an anticancer agent. Future research should focus on elucidating the mechanism of action of this compound and its derivatives.
Key research questions to be addressed include:
Identification of Molecular Targets: What are the specific cellular components (e.g., enzymes, receptors, DNA) that these compounds interact with to exert their biological effects?
Structure-Activity Relationship (SAR) Studies: How do changes in the substituent at the 2-position affect the biological activity? A systematic study of a library of derivatives will be crucial to understand these relationships.
Computational Modeling: Molecular docking and other computational techniques can be used to predict the binding modes of these compounds to their targets and to rationalize the observed SAR.
Understanding the mechanism of action at a molecular level is essential for the rational design of more potent and selective drug candidates.
Development of Targeted Chemical Probes for Specific Biological Systems
The reactivity of the 2-(iodomethyl) group also makes this compound an attractive starting material for the development of chemical probes. These probes are valuable tools for studying biological processes.
For example, by attaching a fluorescent dye or a biotin (B1667282) tag to the pyranone scaffold via the 2-(iodomethyl) position, it would be possible to create probes that can be used to:
Visualize the localization of the pyranone core within cells.
Identify the binding partners of these compounds through pull-down assays.
Such probes would be invaluable for gaining a deeper understanding of the biological pathways modulated by this class of compounds. The synthesis of kojic acid derivatives as molecular probes has been explored to investigate the secondary binding sites of enzymes like D-amino acid oxidase. nih.gov
Application in Coordination Chemistry as a Chelating Agent Ligand
The 5-hydroxy-4-pyran-4-one moiety is a well-known bidentate chelating agent, capable of coordinating to a variety of metal ions through the hydroxyl and carbonyl oxygen atoms. This property has been exploited in the development of ligands for metal chelation therapy. nih.govrsc.orgrsc.orgresearchgate.net
The introduction of an iodomethyl group at the 2-position provides a reactive site for further functionalization, allowing for the synthesis of more complex and potentially more selective chelating agents. For example, linking two 5-hydroxy-4-pyran-4-one units together through a linker attached at the 2-position could lead to the formation of hexadentate ligands with high affinity and selectivity for specific metal ions.
Future research in this area could focus on:
Synthesis of novel multidentate ligands: based on the this compound scaffold.
Study of the coordination chemistry of these ligands: with various metal ions, including their stoichiometry, stability, and structure.
Evaluation of the biological applications of the resulting metal complexes: for example, as therapeutic or diagnostic agents.
Table 2: Potential Metal Ion Chelation Applications
| Metal Ion | Potential Application | Rationale |
| Iron (Fe³⁺) | Treatment of iron overload disorders | The 5-hydroxy-4-pyranone core has a high affinity for iron. nih.govrsc.orgresearchgate.net |
| Aluminum (Al³⁺) | Treatment of aluminum toxicity | Similar to iron, this scaffold can effectively chelate aluminum. nih.govrsc.org |
| Copper (Cu²⁺) | Development of anticancer agents | Copper complexes of some organic ligands have shown promising anticancer activity. |
| Gallium (Ga³⁺) / Indium (In³⁺) | Radiopharmaceutical development | The chelating properties could be used to develop radiolabeled imaging agents. |
Q & A
Q. What are the most reliable synthetic routes for 5-hydroxy-2-(iodomethyl)-4H-pyran-4-one, and how do reaction conditions influence yield?
The iodomethyl derivative can be synthesized via nucleophilic substitution of 5-hydroxy-2-chloromethyl-4H-pyran-4-one (chlorokojic acid) with potassium iodide. Reaction conditions such as solvent polarity (e.g., DMF or acetone), temperature (60–80°C), and reaction time (12–24 hours) critically affect yield. For example, polar aprotic solvents enhance iodide ion reactivity, while prolonged heating may lead to by-products like dehalogenation or oxidation . Characterization via H/C NMR and IR spectroscopy is essential to confirm substitution and purity .
Q. How can structural ambiguities in this compound be resolved using spectroscopic methods?
- X-ray crystallography : Determines precise bond angles and crystal packing, critical for understanding intermolecular interactions .
- NMR spectroscopy : H NMR peaks at δ 4.2–4.5 ppm (CHI) and δ 6.2 ppm (pyranone ring protons) confirm substitution. C NMR distinguishes the iodomethyl carbon at ~20 ppm .
- Mass spectrometry : Molecular ion [M+H] at m/z 268 (CHIO) validates the molecular formula .
Q. What are the primary biological activities of this compound, and which assays are used to evaluate them?
- Tyrosinase inhibition : Measured via spectrophotometric assays using L-DOPA as a substrate, with IC values compared to kojic acid .
- Antioxidant activity : Evaluated using DPPH radical scavenging, hydrogen peroxide (HO), and nitric oxide (NO) assays, with dose-dependent activity correlations .
- Antitumor potential : In vitro cytotoxicity assays (e.g., MTT) on glioma or melanoma cell lines, often combined with molecular docking to predict protein targets like tyrosine kinases .
Advanced Research Questions
Q. How can computational methods optimize the design of this compound derivatives for enhanced bioactivity?
- Molecular docking : Predict binding affinity to targets like tyrosinase (PDB: 3MNG) or histone deacetylases. For example, derivatives with extended conjugation show improved docking scores (−7.6 kcal/mol) due to hydrophobic interactions .
- ADMET prediction : Tools like SwissADME assess bioavailability, with iodomethyl derivatives showing moderate LogP (~1.5) and acceptable toxicity profiles .
Q. What experimental strategies address contradictions in toxicity data for this compound?
- Genotoxicity assays : Combine Ames test (for mutagenicity) and comet assay (for DNA damage) to resolve discrepancies between in vitro and in vivo results. For instance, while kojic acid derivatives show low mutagenicity (<10% revertants in Ames test), prolonged exposure may induce oxidative DNA damage .
- Species-specific toxicity models : Use zebrafish embryos (FET assay) and mammalian cell lines (e.g., HepG2) to validate cross-species toxicity thresholds .
Q. How does the iodine substituent influence stability and reactivity compared to hydroxymethyl or chloromethyl analogs?
- Stability : Iodomethyl derivatives are light-sensitive and prone to dehalogenation; storage under inert atmosphere (N) at −20°C is recommended .
- Reactivity : The iodine atom enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with thiols or amines) for functionalization .
Q. What advanced techniques characterize degradation products under varying pH and temperature conditions?
- HPLC-MS/MS : Identifies degradation products like 5-hydroxy-4H-pyran-4-one (via loss of iodomethyl group) under acidic conditions (pH < 3) .
- Thermogravimetric analysis (TGA) : Reveals thermal decomposition onset at ~150°C, critical for formulation stability studies .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the iodomethyl group .
- Assay design : Include positive controls (e.g., ascorbic acid for antioxidant assays) and validate with triplicate measurements .
- Computational validation : Cross-check docking results with molecular dynamics simulations to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
